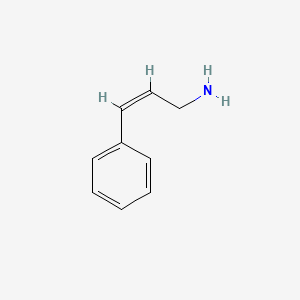
(Z)-Cinnamylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Cinnamylamine is an organic compound characterized by the presence of an amine group attached to a cinnamyl moiety. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl group attached to a propenylamine chain, with the double bond in the propenyl chain exhibiting a Z-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Cinnamylamine can be synthesized through several methods. One common approach involves the reduction of cinnamaldehyde oxime using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of cinnamaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Cinnamylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamylamine oxide.
Reduction: The compound can be reduced to produce cinnamylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.
Major Products: The major products formed from these reactions include various cinnamylamine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
(Z)-Cinnamylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism by which (Z)-Cinnamylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Cinnamylamine: The E-isomer of (Z)-Cinnamylamine, differing in the configuration of the double bond.
Phenethylamine: A structurally related compound with a similar amine group but lacking the phenylpropenyl structure.
Benzylamine: Another related compound with an amine group attached to a benzyl moiety.
Uniqueness: this compound is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different biological activities and chemical properties compared to its E-isomer and other related compounds.
Eigenschaften
CAS-Nummer |
4226-59-9 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
(Z)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4- |
InChI-Schlüssel |
RDAFNSMYPSHCBK-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\CN |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
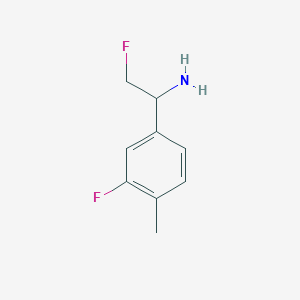

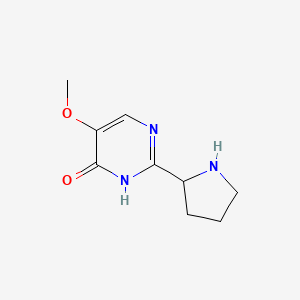
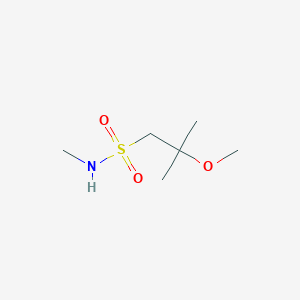
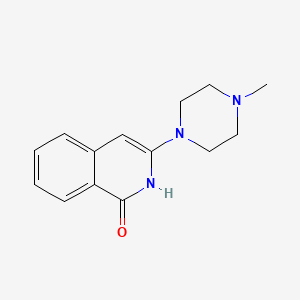
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
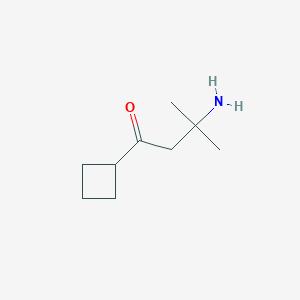
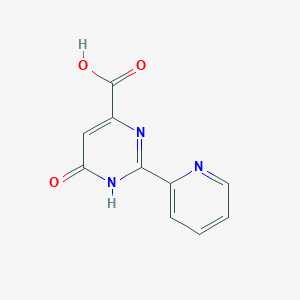
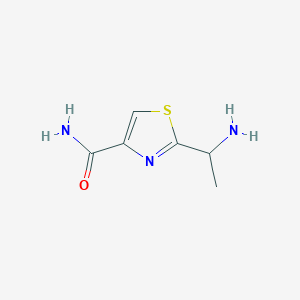
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
